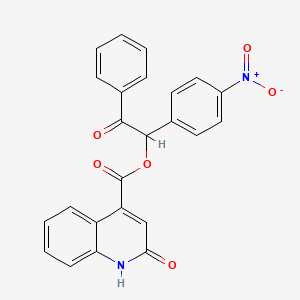
1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinolinecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinecarboxylate Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the 1-(4-Nitrophenyl)-2-Oxo-2-Phenylethyl Group: This step involves coupling reactions, such as esterification or amidation, to attach the desired substituents to the quinolinecarboxylate core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Interfering with Cellular Pathways: Disrupting key cellular pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenyl)-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate
- 1-Phenylethyl 2-Hydroxy-4-Quinolinecarboxylate
- 2-(4-Methyl-3-Nitrophenyl)-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate
Uniqueness
1-(4-NITROPHENYL)-2-OXO-2-PHENYLETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a nitrophenyl group and a quinolinecarboxylate core makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C24H16N2O6 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
[1-(4-nitrophenyl)-2-oxo-2-phenylethyl] 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C24H16N2O6/c27-21-14-19(18-8-4-5-9-20(18)25-21)24(29)32-23(22(28)15-6-2-1-3-7-15)16-10-12-17(13-11-16)26(30)31/h1-14,23H,(H,25,27) |
Clave InChI |
XGMOWJCKYIMRCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















